An In-depth Technical Guide to Furaltadone-d8 (CAS 1246832-89-2) for Analytical Applications
An In-depth Technical Guide to Furaltadone-d8 (CAS 1246832-89-2) for Analytical Applications
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for Furaltadone and the Role of Isotopic Dilution
Furaltadone, a synthetic nitrofuran antibiotic, has been historically utilized in veterinary medicine to treat bacterial and protozoal infections in food-producing animals.[1][2] Its mechanism of action involves the inhibition of bacterial nucleic acid synthesis, providing broad-spectrum efficacy.[1][3] However, due to concerns over the potential carcinogenicity and mutagenicity of its residues in animal-derived food products, the use of furaltadone in livestock has been banned in many jurisdictions, including the European Union.[2][4]
This regulatory landscape necessitates highly sensitive and specific analytical methods for monitoring furaltadone residues in various food matrices to ensure consumer safety. Furaltadone is known to be unstable and metabolizes rapidly in the body.[5] Its primary metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is often the target for monitoring compliance with the ban.[2] However, the detection of the parent compound remains crucial in specific analytical contexts.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference methodology for the determination of nitrofuran residues due to its high sensitivity and selectivity.[5] A significant challenge in quantitative analysis, especially in complex biological matrices, is the potential for sample loss during preparation and matrix effects (ion suppression or enhancement) during LC-MS/MS analysis. To counteract these issues and ensure the highest degree of accuracy and precision, the principle of isotopic dilution using a stable isotope-labeled internal standard is the gold standard.
This is where Furaltadone-d8 (CAS 1246832-89-2) becomes an indispensable tool. As a deuterated analog of furaltadone, it is chemically identical to the analyte of interest but has a higher molecular weight due to the substitution of eight hydrogen atoms with deuterium. When a known amount of Furaltadone-d8 is spiked into a sample at the beginning of the workflow, it experiences the same extraction inefficiencies and matrix effects as the native furaltadone. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, regardless of these variations. This guide provides a comprehensive overview of the chemical properties of Furaltadone-d8 and a detailed protocol for its application in a robust analytical workflow.
Physicochemical Properties of Furaltadone-d8
Furaltadone-d8 is a yellow crystalline solid, a characteristic it shares with its non-labeled counterpart.[4][6] Its key function as an internal standard in mass spectrometry necessitates high chemical and isotopic purity. The deuterium atoms are typically located on the morpholinylmethyl moiety, as indicated by its chemical synonym: 5-(4-Morpholinylmethyl-d8)-3-[[(5-nitro-2-furanyl)methylene]amino]-2-oxazolidinone.[6]
| Property | Value | Source |
| CAS Number | 1246832-89-2 | [6] |
| Molecular Formula | C₁₃H₈D₈N₄O₆ | [6] |
| Molecular Weight | 332.34 g/mol | [6][7] |
| Appearance | Yellow Crystalline Solid | [4][6] |
| Storage Conditions | 2-8°C Refrigerator | [6] |
| Primary Application | Labeled internal standard for Furaltadone analysis | [6] |
Chemical Structure of Furaltadone-d8
The structure of Furaltadone-d8 is identical to that of Furaltadone, with the exception of the eight deuterium atoms on the morpholine ring. This structural similarity ensures that both compounds co-elute during chromatography and exhibit the same ionization efficiency in the mass spectrometer source, which is a critical requirement for an effective internal standard.
Caption: Chemical structure of Furaltadone-d8 with deuterium atoms on the morpholinylmethyl group.
Experimental Protocol: Quantification of Furaltadone in Animal-Derived Food Products using Furaltadone-d8 and LC-MS/MS
This protocol provides a representative workflow for the quantitative analysis of furaltadone in a complex matrix such as poultry eggs. The causality behind each step is explained to provide a deeper understanding of the methodology.
Materials and Reagents
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Furaltadone analytical standard (≥98% purity)
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Furaltadone-d8 internal standard (≥98% isotopic purity)
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Acetonitrile (LC-MS grade)
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Ethyl acetate (HPLC grade)
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Methanol (LC-MS grade)
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Hexane (HPLC grade)
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Formic acid (LC-MS grade)
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Ammonium formate (LC-MS grade)
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Ultrapure water (18.2 MΩ·cm)
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Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
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Homogenizer
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Centrifuge
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Vortex mixer
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Nitrogen evaporator
Standard Solution Preparation
-
Rationale: Accurate preparation of standard solutions is fundamental for creating a reliable calibration curve, which is the basis for quantification.
-
Procedure:
-
Prepare individual stock solutions of Furaltadone and Furaltadone-d8 in methanol at a concentration of 1 mg/mL.
-
From these stocks, prepare intermediate working solutions. A typical working internal standard solution might be 1 µg/mL in methanol.
-
Prepare a series of calibration standards by spiking appropriate amounts of the Furaltadone working solution into a blank matrix extract. The concentration range should bracket the expected concentration of furaltadone in the samples.
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Sample Preparation and Extraction
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Rationale: The goal of this stage is to efficiently extract furaltadone from the complex sample matrix while minimizing the co-extraction of interfering substances. Ethyl acetate is a common solvent for the extraction of nitrofuran parent compounds.[3][4]
-
Procedure:
-
Homogenize 2 g of the sample (e.g., egg yolk) until a uniform consistency is achieved.
-
Spike the homogenized sample with a known amount of the Furaltadone-d8 internal standard working solution (e.g., 10 µL of a 1 µg/mL solution).[8] Vortex for 30 seconds and allow to equilibrate for 15 minutes.
-
Add 10 mL of ethyl acetate to the sample.
-
Homogenize or vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction (steps 3-6) with another 10 mL of ethyl acetate and combine the extracts.
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Clean-up
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Rationale: A clean-up step is crucial to remove matrix components like fats and proteins that can interfere with the LC-MS/MS analysis, causing ion suppression and contaminating the instrument. A combination of liquid-liquid partitioning and solid-phase extraction (SPE) is often employed.[3][9]
-
Procedure:
-
Liquid-Liquid Partitioning (Defatting):
-
Add 5 mL of hexane to the combined ethyl acetate extract.
-
Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Discard the upper hexane layer, which contains the lipids.
-
-
Solvent Evaporation:
-
Evaporate the remaining ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the residue in 1 mL of an appropriate loading buffer (e.g., 10% methanol in water).
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 3 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
-
Rationale: This is the determinative step where the analytes are separated by liquid chromatography and detected by tandem mass spectrometry. The use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity.
-
Procedure:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium formate.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A typical gradient might start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Furaltadone and Furaltadone-d8 need to be optimized. For Furaltadone (MW 324.29), a potential transition could be m/z 325 -> [product ion]. For Furaltadone-d8 (MW 332.34), the corresponding transition would be m/z 333 -> [product ion]. The specific product ions would be determined during method development.
-
-
Data Analysis and Quantification
-
Rationale: The final step involves integrating the peak areas of the analyte and the internal standard to calculate the concentration of furaltadone in the original sample.
-
Procedure:
-
Generate a calibration curve by plotting the ratio of the peak area of Furaltadone to the peak area of Furaltadone-d8 against the concentration of the calibration standards.
-
Calculate the peak area ratio for the unknown samples.
-
Determine the concentration of Furaltadone in the samples by interpolating their peak area ratios from the calibration curve.
-
Workflow Visualization
Caption: A typical analytical workflow for the quantification of Furaltadone using Furaltadone-d8.
Conclusion
Furaltadone-d8 is a critical tool for any laboratory conducting quantitative analysis of furaltadone residues. Its use as an internal standard within an isotopic dilution LC-MS/MS method provides a self-validating system that corrects for variations in sample preparation and instrumental analysis. This approach ensures the generation of highly accurate, precise, and defensible data, which is essential for regulatory compliance and food safety monitoring. The protocol outlined in this guide serves as a robust framework that can be adapted and validated for various sample matrices, empowering researchers and analytical scientists to achieve reliable quantification of this banned antibiotic.
References
-
ResearchGate. A LC-MS/MS methodology to determine furaltadone residues in the macroalgae Ulva lactuca | Request PDF. [Link]
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ResearchGate. Simultaneous Determination and Identification of Furazolidone, Furaltadone, Nitrofurazone, and Nitrovin in Feeds by HPLC and LC‐MS. [Link]
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CABI Digital Library. P 170 deteRMination of fuRaLtadone and nifuRsoL residues in Poultry eggs by liquid chroMatograPhy- eLeCtRosPRay ioniZation tande. [Link]
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PubMed. A LC-MS/MS methodology to determine furaltadone residues in the macroalgae Ulva lactuca. [Link]
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Agilent. Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by Liquid Chromatograph-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) Application. [Link]
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ResearchGate. Determination of the furaltadone metabolite 5-methylmorpholino-3-amino-2-oxazolidinone (AMOZ) using liquid chromatography coupled to electrospray tandem mass spectrometry during the nitrofuran crisis in Portugal. [Link]
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Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
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PubMed. Determination of nitrofurantoin, furazolidone and furaltadone in milk by high-performance liquid chromatography with electrochemical detection. [Link]
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ResearchGate. Synthesis of Furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ) and novel haptens for the development of a sensitive Enzyme-linked Immunosorbent Assay (ELISA). [Link]
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Pharmaffiliates. CAS No : 1246832-89-2| Chemical Name : Furaltadone-d8. [Link]
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